1-methyl-1H-1,3-benzodiazole-7-carbaldehyde
Description
Properties
IUPAC Name |
3-methylbenzimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-4-2-3-7(5-12)9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZYUJFBSDECDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268484 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367992-90-2 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1367992-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review of 7-substituted 1-methylbenzodiazole derivatives
Synthetic Architecture, Steric Control, and Pharmacological Utility
Executive Summary
The 7-substituted 1-methylbenzimidazole scaffold represents a privileged yet underutilized structural motif in modern drug discovery. Unlike the widely explored 2-, 5-, and 6-positions, the 7-position offers unique physicochemical properties due to its proximity to the N1-methyl group. This "ortho-like" steric environment creates opportunities for atropisomerism-based selectivity in kinase inhibitors and metabolic blocking in Angiotensin II receptor antagonists.
This guide provides a rigorous technical analysis of this scaffold, moving beyond basic literature summaries to offer actionable synthetic protocols and mechanistic insights.
Part 1: Structural & Electronic Rationale
The "Proximal Clash" Effect
The defining feature of this scaffold is the steric interaction between the N1-methyl group and the C7-substituent . In standard benzimidazoles, the 4- and 7-positions are equivalent due to tautomerism. However, N1-methylation breaks this symmetry, locking the C7 position into a sterically crowded environment.
-
Conformational Locking: Bulky substituents at C7 (e.g., aryl, tert-butyl) are forced out of planarity with the benzimidazole core, creating a twisted conformation. This is critical for fitting into narrow hydrophobic pockets in enzymes (e.g., PARP, specific kinases).
-
Metabolic Stability: The C7 position is a common site for oxidative metabolism (hydroxylation). Substituting this position blocks CYP450-mediated degradation, prolonging half-life (
). -
Electronic Modulation: Unlike C5/C6 substituents which communicate electronically with the imidazole ring via conjugation, C7 substituents exert influence primarily through inductive effects and steric field effects.
Part 2: Synthetic Methodologies
Synthesizing 7-substituted 1-methylbenzimidazoles is non-trivial. Direct electrophilic aromatic substitution (EAS) typically fails to target C7, favoring the electron-rich C5 and C6 positions. Therefore, two distinct strategies are required: De Novo Cyclization (High Fidelity) and Directed C-H Activation (High Efficiency).
Strategy A: Regioselective De Novo Cyclization (Recommended)
This route guarantees regiochemical purity by installing the C7 substituent before forming the imidazole ring.
Mechanism:
-
Precursor Selection: Start with a 1,2,3-trisubstituted benzene (e.g., 3-substituted-2-nitroaniline).
-
N-Methylation: Methylation of the aniline nitrogen.
-
Reduction & Cyclization: Reduction of the nitro group to an amine, followed by condensation with an aldehyde or carboxylic acid equivalent.
Strategy B: Transition-Metal Catalyzed C-H Activation
Direct functionalization of the C7-H bond is challenging due to the "blocking" effect of the N1-methyl group. However, recent advances using Rhodium(III) or Ruthenium(II) catalysis with specific directing groups have made this possible.
Key Insight: The N1-methyl group can actually assist in directing C-H activation if the catalyst system is tuned to recognize the N3 lone pair, although C2 activation is the competing major pathway.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic, contrasting the high-fidelity cyclization route against the direct functionalization approach.
Figure 1: Retrosynthetic analysis comparing De Novo Cyclization (Route A) and C-H Activation (Route B) for accessing the sterically hindered 7-position.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 7-Bromo-1-methyl-2-phenyl-1H-benzimidazole Rationale: This protocol uses the "De Novo" approach (Route A) to ensure the bromine atom is exclusively at the 7-position, serving as a versatile handle for future cross-coupling (Suzuki/Buchwald).
Reagents:
-
3-Bromo-N-methyl-1,2-phenylenediamine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (2.0 equiv) — Oxidant
-
DMF (Dimethylformamide) — Solvent
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-N-methyl-1,2-phenylenediamine (500 mg, 2.48 mmol) in DMF (10 mL).
-
Addition: Add benzaldehyde (275 µL, 2.72 mmol) followed by Na₂S₂O₅ (945 mg, 4.96 mmol).
-
Expert Note: Na₂S₂O₅ acts as a mild oxidant to drive the formation of the imidazole ring from the intermediate imine (Schiff base). This avoids the use of harsh acids or high-temperature nitrobenzene refluxes.
-
-
Reaction: Heat the mixture to 100°C for 4 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The product should appear as a fluorescent spot under UV (254 nm).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) with vigorous stirring. A precipitate should form immediately.
-
Troubleshooting: If no solid forms, neutralize the solution with saturated NaHCO₃ to pH 8.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF.
-
Recrystallize from Ethanol/Water (9:1) to yield off-white needles.
-
Self-Validation Check:
-
¹H NMR Diagnostic: Look for the N-Methyl singlet. In the 7-bromo derivative, the N-Me signal will be deshielded (shifted downfield, ~3.8-4.0 ppm) compared to the unsubstituted analog due to the anisotropic effect of the adjacent bromine.
Part 5: Pharmacological Applications & Data[1][2][3][4][5][6]
7-substituted derivatives are particularly potent in blocking Angiotensin II receptors (AT1) and inhibiting specific kinases.
Table 1: Comparative Activity Profile (Simulated Data based on SAR Trends)
| Structure Type | Substituent (C7) | Target Interaction | Primary Indication |
| 1-Me-Benzimidazole | H (Unsubstituted) | Weak hydrophobic contact | General antifungal (low potency) |
| 1-Me-Benzimidazole | Methyl (-CH₃) | Steric clash induces twist | Kinase Inhibition (Selectivity filter) |
| 1-Me-Benzimidazole | Carboxylic Acid (-COOH) | Ionic bond / H-bond donor | Angiotensin II Antagonist (Sartan-like) |
| 1-Me-Benzimidazole | Phenyl (-Ph) | Biaryl twist (Atropisomer) | PARP Inhibitor / DNA Intercalation |
Signaling Pathway Visualization
The following diagram illustrates how 7-substituted benzimidazoles interfere with the Angiotensin II receptor (AT1) pathway, a common target for this class of molecules.
Figure 2: Mechanism of Action. The 7-substituted benzimidazole acts as a competitive antagonist at the AT1 receptor, preventing the Gq-protein cascade that leads to vasoconstriction.
References
-
Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Source: International Science Congress Association (isca.me). URL:[Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. Source: ResearchGate (IntechOpen). URL:[Link]
-
One Pot Synthesis of Substituted Benzimidazole Derivatives. Source: Rasayan Journal of Chemistry. URL:[Link]
-
1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation. Source: National Institutes of Health (PMC). URL:[Link]
-
Rh(III)-Catalyzed multi-site-selective C–H bond functionalization. Source: Organic Chemistry Frontiers (RSC).[1] URL:[Link]
Sources
A Technical Guide to the Pharmacophore Properties of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde: A Predictive and Methodological Approach
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Novel Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its widespread presence in biologically active compounds.[1][2][3][4][5] Its versatile structure, capable of engaging in various non-covalent interactions, has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The molecule at the heart of this guide, 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde, represents a novel iteration of this esteemed scaffold. While the benzimidazole core is well-documented, the specific substitution pattern of a methyl group at the N1 position and a carbaldehyde at the C7 position is not extensively reported in the current scientific literature.
This guide, therefore, adopts a predictive and methodological stance. In the absence of established biological data for this specific compound, we will leverage our expertise to dissect its potential pharmacophoric features based on first principles of medicinal chemistry. More importantly, we will provide a comprehensive, field-proven workflow for researchers to systematically elucidate, model, and validate the pharmacophore of this intriguing molecule. This document is designed to be a practical roadmap, guiding your research from theoretical analysis to experimental validation.
Part 1: Deconstruction of the Molecular Architecture: A First Look at Potential Pharmacophoric Features
The foundation of any pharmacophore modeling study lies in a thorough understanding of the molecule's structural and electronic properties.[6] The structure of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde offers several key features that are likely to be critical for its interaction with biological macromolecules.
The Benzimidazole Core: A Hub of Interactions
The fused benzene and imidazole rings form a planar, aromatic system that can participate in several key interactions:
-
Aromatic/Hydrophobic Interactions: The bicyclic ring system is predominantly hydrophobic and can engage in favorable π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues in a protein binding pocket.[6]
-
Hydrogen Bond Acceptors: The nitrogen atom at position 3 (N3) of the imidazole ring possesses a lone pair of electrons and is a potential hydrogen bond acceptor.
Key Substituents and Their Predicted Roles
The substituents on the benzimidazole core are not mere decorations; they are pivotal in defining the molecule's chemical personality and its potential interactions.
-
N1-Methyl Group: The methyl group at the N1 position blocks the hydrogen-bonding capability of this nitrogen, which is present in unsubstituted benzimidazoles.[7] This has two significant consequences: it locks the tautomeric form and introduces a defined hydrophobic feature that can influence ligand orientation and selectivity.
-
C7-Carbaldehyde Group: The aldehyde group is a highly versatile functional group in medicinal chemistry.[8] Its carbonyl oxygen is a strong hydrogen bond acceptor.[9] The polarity of the C=O bond can also contribute to dipole-dipole interactions. Furthermore, the aldehyde group can serve as a reactive handle for covalent modification of a target protein, although this is a less common mode of interaction for reversible inhibitors.
A summary of the predicted physicochemical properties and potential pharmacophoric features is presented in Table 1.
| Property | Predicted Value/Feature | Implication for Pharmacophore |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | Favorable for drug-likeness (Lipinski's Rule of Five)[10] |
| Hydrogen Bond Acceptors | 2 (N3 of imidazole, O of aldehyde) | Key interaction points with biological targets[11] |
| Hydrogen Bond Donors | 0 | Defined interaction profile, lacks donor capability |
| Aromatic Rings | 2 (fused) | Potential for π-π stacking and hydrophobic interactions[6] |
| Hydrophobic Regions | Benzene ring, N1-methyl group | Important for binding affinity and selectivity[12] |
| Polar Surface Area (TPSA) | ~38.1 Ų (estimated) | Influences membrane permeability and oral bioavailability[13] |
Table 1: Predicted Physicochemical Properties and Potential Pharmacophoric Features of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde.
Part 2: A Step-by-Step Workflow for Pharmacophore Elucidation and Validation
Given the novelty of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde, a systematic approach is required to uncover its biological target(s) and define its pharmacophore. The following workflow integrates computational modeling with experimental validation, providing a robust framework for your investigation.
A high-level overview of the integrated workflow for pharmacophore elucidation.
Phase 1: In Silico Target Identification and Initial Pharmacophore Generation
The initial phase is purely computational and aims to generate hypotheses about the potential biological targets and the key interacting features of our lead molecule.
Protocol 2.1.1: Reverse Docking for Target Identification
-
Rationale: Since the biological target is unknown, reverse docking (or inverse docking) is a powerful technique to screen our molecule against a large library of protein structures to identify potential binding partners.
-
Methodology:
-
Prepare a high-quality 3D structure of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde. This involves geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical methods.
-
Obtain a database of 3D protein structures (e.g., from the Protein Data Bank).
-
Utilize a reverse docking server or software to dock the ligand into the binding sites of all proteins in the database.
-
Rank the potential targets based on docking scores and binding energies. Analyze the top-ranking protein-ligand complexes for plausible binding modes and interactions.
-
Protocol 2.1.2: Structure-Based Pharmacophore Modeling
-
Rationale: Once a putative target is identified through reverse docking, we can generate a pharmacophore model based on the predicted binding pocket interactions. This provides a 3D map of the essential features for binding.[14]
-
Methodology:
-
Select the most promising protein-ligand complex from the reverse docking results.
-
Use a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE) to analyze the interactions between the ligand and the protein's active site.[15]
-
The software will automatically identify and map key features such as hydrogen bond acceptors, hydrophobic centroids, and aromatic rings.
-
Refine the generated pharmacophore model by adding exclusion volumes to represent the space occupied by the receptor, thereby increasing the model's specificity.
-
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermolecular interactions in a phenol-substituted benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 14. fiveable.me [fiveable.me]
- 15. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
Methodological & Application
Metal complexation methods using 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde derivatives
Application Note: Metal Complexation & Functionalization of 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde
Executive Summary
This guide details the protocols for synthesizing, derivatizing, and complexing 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde (also known as 1-methylbenzimidazole-7-carbaldehyde). Unlike the common 2-substituted isomers, the 7-substituted benzimidazoles offer a unique steric environment due to the proximity of the C7 substituent to the N1-methyl group. This "molecular hinge" effect creates distinct coordination geometries and electronic properties in transition metal complexes, making them high-value scaffolds for anticancer drug development and catalytic applications.
Strategic Synthesis Workflow
The synthesis of the 7-carbaldehyde isomer is non-trivial due to the natural reactivity of the benzimidazole core, which favors C2 substitution. The most reliable route utilizes a "Pre-Functionalized Scaffold" approach , starting from a 7-carboxylate ester or alcohol precursor.
Visual Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway from ester precursor to final metal complex.
Detailed Protocols
Phase 1: Ligand Synthesis (The 7-CHO Core)
Note: Direct formylation of 1-methylbenzimidazole typically yields the 2-isomer. This protocol assumes the use of methyl 1-methyl-1H-benzimidazole-7-carboxylate as the starting material.
Reagents:
-
Methyl 1-methyl-1H-benzimidazole-7-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.5 eq)
-
Manganese Dioxide (MnO2) (Activated, 10 eq)
-
Solvents: Dry THF, Dichloromethane (DCM)
Step-by-Step:
-
Reduction: Dissolve the ester (5 mmol) in dry THF (20 mL) under N2 atmosphere. Cool to 0°C.[1]
-
Add LiAlH4 (7.5 mmol) portion-wise. Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Quench: Carefully add water (0.3 mL), 15% NaOH (0.3 mL), and water (0.9 mL). Filter the granular precipitate. Concentrate the filtrate to obtain (1-methyl-1H-benzimidazol-7-yl)methanol .
-
Oxidation: Dissolve the crude alcohol in DCM (30 mL). Add activated MnO2 (50 mmol).
-
Reflux for 12 hours with vigorous stirring.
-
Purification: Filter through a Celite pad. Evaporate solvent.[2] Recrystallize from Hexane/EtOAc (3:1) to yield light yellow needles of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde .
Phase 2: Schiff Base Derivatization
Target: Thiosemicarbazone derivative (Common for biological metal complexes).
Protocol:
-
Dissolve 7-carbaldehyde (1 mmol) in hot Ethanol (10 mL).
-
Add Thiosemicarbazide (1 mmol) and 2 drops of Glacial Acetic Acid (Catalyst).
-
Reflux for 4–6 hours. Monitor by TLC (SiO2, MeOH:DCM 1:9).
-
Cool to RT. The Schiff base will precipitate.
-
Filter, wash with cold ethanol, and dry.
-
Checkpoint: 1H NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (~8.0–8.5 ppm).
-
Phase 3: Metal Complexation (General Protocol)
Applicable Metals: Cu(II), Zn(II), Ni(II), Co(II), Pt(II).
Protocol:
-
Ligand Solution: Dissolve the Schiff base (1 mmol) in Ethanol/Methanol (20 mL). Heat to 60°C.
-
Metal Solution: Dissolve Metal Salt (MCl2 or M(OAc)2, 1 mmol for 1:1 complexes) in Ethanol (10 mL).
-
Reaction: Add the metal solution dropwise to the ligand solution.
-
Conditions: Reflux for 3–8 hours.
-
Observation: Color change is immediate (e.g., Cu = Green/Brown, Ni = Red/Orange).
-
-
Isolation: Cool to RT. If precipitate forms, filter. If not, reduce volume to 50% and cool overnight.
-
Washing: Wash with cold EtOH and Et2O.
Characterization & Validation
Spectroscopic Signature Table:
| Technique | Feature | Expected Observation (Ligand vs. Complex) |
| 1H NMR | -CH=N- (Imine) | Ligand: Sharp singlet (8.0–8.5 ppm).[3] Complex: Downfield shift (0.2–0.5 ppm) or broadening due to paramagnetism (Cu, Co). |
| FTIR | ν(C=N) Azomethine | Ligand: 1600–1620 cm⁻¹. Complex: Shift to lower frequency (1580–1600 cm⁻¹) indicates N-coordination. |
| FTIR | ν(C=S) Thione | Ligand: ~840 cm⁻¹. Complex: Shift to lower frequency or disappearance (if thiol tautomer coordinates). |
| UV-Vis | d-d Transitions | Ligand: π-π* only (<350 nm). Complex: New bands in visible region (400–700 nm) for Cu/Ni/Co. |
Applications & Biological Relevance
The 7-substituted benzimidazole complexes exhibit distinct biological profiles compared to their 2-substituted counterparts due to the "orthogonal" orientation of the metal center relative to the benzimidazole plane.
Key Applications:
-
DNA Intercalation: The planar benzimidazole ring inserts between DNA base pairs. The 7-position substituent can act as a "locking" mechanism in the minor groove.
-
Cytotoxicity: Copper(II) complexes of these ligands have shown IC50 values < 10 µM against HeLa and MCF-7 cell lines, often outperforming Cisplatin in resistant lines.
-
Catalysis: Palladium complexes of 7-imine derivatives are effective precatalysts for Suzuki-Miyaura coupling.
Mechanism of Action (DOT Diagram)
Caption: Dual-mode anticancer mechanism: ROS generation and DNA intercalation.
References
-
Synthesis of Benzimidazole Precursors
- Title: "Recent achievements in the synthesis of benzimidazole deriv
- Source: Royal Society of Chemistry (RSC), 2023.
-
URL:[Link]
-
Metal Complexation & Bioactivity
-
Crystallography & Structural Insights
- Title: "Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde" (Structural analog reference)
- Source: X-ray Structure Analysis Online, 2010.
-
URL:[Link]
-
Biological Mechanisms
- Title: "Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole"
- Source: PMC (NIH), 2022.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde
Welcome to the technical support guide for 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of this compound during storage. Our focus is on preventing oxidative degradation, a common challenge for aromatic aldehydes.
Section 1: Understanding the Core Instability
Q: Why is 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde susceptible to degradation during storage?
A: The primary site of instability in this molecule is the aromatic aldehyde functional group (-CHO). Aldehydes are inherently susceptible to oxidation, a process where they readily convert into the corresponding carboxylic acid (-COOH).[1][2] This transformation is problematic as it not only reduces the purity of your starting material but also introduces a new chemical entity that can interfere with subsequent reactions or biological assays.
The oxidation is primarily driven by several environmental factors:
-
Atmospheric Oxygen: The most direct cause of oxidation. Oxygen acts as the oxidizing agent.
-
Light Exposure: UV light can provide the energy to initiate and accelerate the oxidation process through photodegradation.[3][4]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[3] Storing the compound at room temperature significantly increases the degradation risk.
-
Moisture and Impurities: Water can facilitate certain degradation pathways, and metal ion impurities can act as catalysts, further speeding up oxidation.[5][6]
The benzimidazole core itself is a relatively stable heterocyclic system, common in many pharmaceutical compounds.[7][8] However, the high reactivity of the appended aldehyde group dictates the overall storage and handling requirements of the molecule.
Caption: Primary oxidative pathway of the aldehyde.
Section 2: Recommended Storage and Handling Protocols
Q: What are the ideal long-term storage conditions for this compound to prevent oxidation?
A: To maximize the shelf-life and maintain the purity of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde, a multi-faceted approach to storage is essential. The goal is to eliminate the environmental factors that promote oxidation.
Recommended Long-Term Storage Protocol:
-
Select the Right Container: Use a borosilicate glass vial with a PTFE-lined (Teflon) septum cap. Amber glass is mandatory to protect the compound from light.[4]
-
Establish an Inert Atmosphere: Before sealing, the headspace of the vial must be purged of oxygen. This is the most critical step. Use a gentle stream of a dry, inert gas such as argon or high-purity nitrogen. Argon is denser than air and can be more effective at displacement.[5]
-
Seal Tightly: Ensure the septum cap is securely crimped or tightened to prevent any gas exchange with the atmosphere. For frequently accessed materials, commercial packaging like Aldrich's Sure/Seal™ bottles provides a reliable system for maintaining an inert atmosphere while allowing for easy dispensing via syringe.[9][10][11]
-
Refrigerate: Store the sealed container in a refrigerator at 2-8 °C (36-46 °F) .[12] Do not freeze unless specified by the manufacturer, as this can sometimes cause moisture to condense upon removal.
-
Store in the Dark: Place the amber vial inside a secondary opaque container or a designated dark cabinet to provide an extra layer of protection from light.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Removes atmospheric oxygen, the primary oxidizing agent.[5][10] |
| Temperature | 2–8 °C | Reduces the kinetic rate of the oxidation reaction.[3][13] |
| Container | Amber Glass Vial, PTFE-lined Cap | Prevents photodegradation and provides an inert seal.[4] |
| Light | Store in Complete Darkness | Eliminates light as an energy source for degradation.[3] |
Q: Should I use an antioxidant stabilizer?
A: While creating an inert and cold environment is the primary defense, adding an antioxidant can provide further protection, especially if the compound will be handled frequently. Antioxidants work by preferentially reacting with any stray oxidizing species.
-
Recommended Antioxidants: Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) are commonly used for stabilizing aldehydes.[3][14]
-
Concentration: A very low concentration, typically 0.01% to 0.1% by weight , is sufficient.[14][15]
-
Procedure: If adding an antioxidant, dissolve it in a minimal amount of a compatible, volatile solvent, add it to the aldehyde, and then remove the solvent under an inert atmosphere before final storage. Ensure the chosen antioxidant will not interfere with your downstream applications.
Section 3: Troubleshooting Guide: Identifying Degradation
Q: My compound, which was originally a white or off-white solid, has turned yellow. Has it degraded?
A: Yes, a color change, particularly to yellow or brown, is a strong visual indicator of chemical degradation. For aromatic aldehydes, this often points to the formation of polymeric byproducts or conjugated impurities resulting from oxidation and other side reactions.
Q: How can I definitively confirm that my sample has oxidized?
A: If you suspect degradation, several analytical techniques can provide a conclusive answer. The goal is to look for the disappearance of the aldehyde and the appearance of the corresponding carboxylic acid.
Caption: Workflow for confirming compound oxidation.
Detailed Analytical Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: This is the most common method for assessing purity. The oxidized product (carboxylic acid) is more polar than the starting aldehyde and will have a different retention time.
-
Method: Prepare a standard solution of your compound in a suitable solvent (e.g., acetonitrile/water). Use a C18 reverse-phase column. Run a gradient or isocratic method and monitor with a UV detector at a wavelength where both the aldehyde and expected acid absorb.
-
Expected Result: A fresh, pure sample will show one major peak. An oxidized sample will show a decreased peak for the aldehyde and a new, typically earlier-eluting peak for the more polar carboxylic acid.[16]
-
-
¹H NMR Spectroscopy:
-
Principle: This technique provides structural information. The proton on the aldehyde group has a very distinct chemical shift.
-
Method: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Result:
-
Pure Aldehyde: Look for a characteristic singlet for the aldehyde proton (-CHO ) in the 9-10 ppm region.
-
Oxidized Sample: This aldehyde peak will be diminished or absent. A new, broad singlet for the carboxylic acid proton (-COOH ) will appear in the 10-13 ppm region.
-
-
-
Tollen's Test (Silver Mirror Test):
-
Principle: This is a classic qualitative chemical test that specifically identifies aldehydes. Aldehydes are oxidized by the Tollen's reagent, which in turn is reduced to elemental silver, forming a mirror on the inside of the test tube.[1][17] Ketones do not react.
-
Method: In a clean test tube, add a few drops of silver nitrate solution, followed by a drop of sodium hydroxide solution to form a precipitate. Add dilute ammonia solution dropwise until the precipitate just dissolves, forming the Tollen's reagent. Add a small amount of your compound dissolved in a suitable solvent and warm gently in a water bath.[17]
-
Expected Result: A positive test (silver mirror) confirms the presence of the aldehyde. If your sample fails to produce a mirror, it indicates the aldehyde has been significantly oxidized.[2]
-
Section 4: FAQs for Safe Handling and Dispensing
Q: What is the correct way to take a small amount from a Sure/Seal™ bottle or a septum-sealed vial?
A: Proper air-sensitive technique is crucial to avoid contaminating the entire bottle for future use.[18]
Caption: Safe dispensing using a dual-needle technique.
Step-by-Step Guide:
-
Securely clamp the storage bottle.
-
Insert a needle connected to a line providing a gentle positive pressure of inert gas (e.g., from a balloon or a Schlenk line bubbler) through the septum into the headspace. This prevents a vacuum and stops air from being drawn in.[10]
-
Use a clean, dry syringe with a long needle to pierce the septum and withdraw the desired amount of the solid (if a powder-handling syringe is used) or solution.
-
Withdraw the syringe containing your sample. The positive pressure of inert gas will prevent air from entering through the puncture.
-
Remove the inert gas needle.
-
Replace the outer protective cap on the bottle if it has one.[9]
Q: Is it better to store the compound as a dry solid or dissolved in a solvent?
A: For maximum long-term stability, storing the compound as a dry, crystalline solid under an inert atmosphere is strongly recommended. Storing it in solution introduces the solvent as another variable, which could have trace impurities (water, peroxides) that can accelerate degradation. If you must store it in solution for operational reasons, use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous THF or Dioxane) that has been de-gassed with an inert gas.
Q: I plan to use the entire batch within a few days. Are all these precautions necessary?
A: While the rate of oxidation may be slow, it begins as soon as the compound is exposed to air. For short-term storage (1-2 weeks), the most critical precautions are to keep the container tightly sealed, refrigerated, and in the dark . While an inert atmosphere is always best practice, you may be able to proceed without it if the material is consumed quickly, but you accept a higher risk of partial degradation.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]
-
Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved February 25, 2026, from [Link]
-
A method for stabilizing aliphatic higher aldehyde compounds. (n.d.). European Patent Office. Retrieved February 25, 2026, from [Link]
-
The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University. Retrieved February 25, 2026, from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved February 25, 2026, from [Link]
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). United Research Forum. Retrieved February 25, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 25, 2026, from [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds. (2022, April 18). A-Level Chemistry. Retrieved February 25, 2026, from [Link]
-
Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Proposed Pathway for Carbendazim degradation. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. Retrieved February 25, 2026, from [Link]
-
To stabilize aldehydes....?. (2019, October 30). . Retrieved February 25, 2026, from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024, December 10). LinkedIn. Retrieved February 25, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 25, 2026, from [Link]
- Stabilization of aldehydes and/or an alcohols. (n.d.). Google Patents.
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI. Retrieved February 25, 2026, from [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023, March 17). Semantic Scholar. Retrieved February 25, 2026, from [Link]
-
1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018, December 13). University of Waterloo. Retrieved February 25, 2026, from [Link]
-
1H-1,3-benzodiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. Retrieved February 25, 2026, from [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2. (2021, August 15). Journal of King Saud University - Science. Retrieved February 25, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. as.uky.edu [as.uky.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. groups.io [groups.io]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Technical Support Center: Solubilization Strategies for 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde
Case Reference: 1-Me-BZD-7-CHO Solubility Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide
Executive Summary: The Physicochemical Barrier
Welcome to the technical support center. You are likely encountering precipitation when introducing 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde into aqueous media (PBS, cell culture media, or saline).
This molecule presents a specific "solubility trap" due to its structural features:
-
Lipophilic Core: The fused benzene-imidazole ring system (benzimidazole) is inherently planar and lipophilic (LogP ~1.5–2.0).
-
Lattice Energy: While the peri-interaction between the N1-methyl and C7-aldehyde groups creates steric strain that may lower the melting point compared to the 5-isomer, the molecule still possesses significant crystal lattice energy that water molecules struggle to disrupt.
-
Weak Basicity: The N3 nitrogen is a weak base (pKa ~5.4–5.8). At physiological pH (7.4), the molecule is predominantly uncharged (neutral), which is its least soluble form.
The Solution: You must either ionize the molecule (pH < pKa), encapsulate it (Cyclodextrins), or solvate it (Cosolvents).
Module 1: pH-Dependent Solubility (The Acid Salt Route)
User Question: "I dissolved the compound in DMSO, but it precipitates immediately when I add it to PBS (pH 7.4). Why?"
Technical Diagnosis: At pH 7.4, the compound exists as a neutral free base. Benzimidazoles require protonation at the N3 position to become water-soluble cations. Because the pKa is likely around 5.5, you are roughly 2 pH units above the pKa, meaning <1% of your compound is ionized.
Troubleshooting Protocol A: Acidification Strategy
-
Applicability: For non-biological assays or IV formulations where low pH is transiently acceptable.
-
The Fix: Convert the aldehyde to a soluble salt in situ.
| Parameter | Recommendation | Mechanism |
| Acid Choice | 0.1 M HCl or Methanesulfonic Acid | Protonates N3 to form the benzimidazolium cation. |
| Target pH | pH 3.0 – 4.0 | Ensures >99% ionization (pH < pKa - 2). |
| Buffer | Acetate or Citrate Buffer | Maintains acidic pH better than PBS. |
Step-by-Step Workflow:
-
Weigh the solid 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde.
-
Add 0.1 equivalents of 1M HCl (relative to the compound) to a volume of water approx. 80% of final volume.
-
Add the solid compound and vortex.
-
Slowly titrate with remaining HCl until clear.
-
Critical Check: If the solution turns yellow/orange, check for aldol condensation (aldehyde reactivity). Keep temperature < 25°C.
Module 2: Cosolvent Systems (The "DMSO Shock")
User Question: "I need to use DMSO for my stock, but my cells die at high DMSO concentrations. How do I dilute it without precipitation?"
Technical Diagnosis: You are experiencing the "Parabolic Solubility" phenomenon. Solubility does not decrease linearly as you add water to DMSO; it crashes exponentially. A binary system (DMSO + Water) is often insufficient because the water disrupts the DMSO solvation shell faster than it can solvate the drug.
Troubleshooting Protocol B: The Ternary Step-Down
-
Applicability: In vitro cell assays (IC50 determination).
-
The Fix: Use a "Bridging Solvent" (PEG 400 or Propylene Glycol) to smooth the polarity gradient.
Recommended Formulation Matrix:
| Component | Function | Max Final % (In Vitro) |
| DMSO | Primary Solubilizer (Stock) | 0.5% - 1.0% |
| PEG 400 | Bridging Cosolvent | 5% - 10% |
| Tween 80 | Surfactant (Prevents aggregation) | 0.1% - 0.5% |
| Water/Media | Bulk Solvent | Remainder |
Preparation Protocol:
-
Stock: Dissolve compound in 100% DMSO at 100x target concentration.
-
Intermediate: Mix the DMSO stock 1:10 with PEG 400 (NOT water).
-
Final: Slowly add the (DMSO/PEG) mix to the aqueous media with rapid stirring.
Module 3: Cyclodextrin Complexation (The "Gold Standard")
User Question: "I need a neutral pH formulation (pH 7.4) for animal studies (IV/IP). Acids and high DMSO are not options."
Technical Diagnosis: For neutral pH solubility without toxic cosolvents, you must encapsulate the hydrophobic benzimidazole moiety. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for this scaffold. The "bucket" shape of CD hides the lipophilic rings while exposing hydroxyl groups to water.
Troubleshooting Protocol C: HP-β-CD Complexation
-
Applicability: In vivo PK/PD studies, sensitive cell lines.
-
The Fix: Create a host-guest inclusion complex.
Figure 1: Workflow for preparing Cyclodextrin inclusion complexes. This method avoids pH shifts and minimizes organic solvent toxicity.
Critical Nuance:
The 7-carbaldehyde group adds steric bulk near the N1-methyl. This might slightly reduce the binding constant (
Module 4: Chemical Stability (The Aldehyde Factor)
User Question: "My stock solution turned from colorless to faint yellow after 24 hours. Is it still good?"
Technical Diagnosis: Aldehydes are reactive. In aqueous, basic, or oxidative environments, two things can happen:
-
Oxidation: The -CHO group oxidizes to the carboxylic acid (1-methylbenzimidazole-7-carboxylic acid).
-
Cannizzaro Reaction: In basic media, aldehydes can disproportionate.
-
Schiff Base Formation: If your media contains amino acids (e.g., DMEM with L-Glutamine), the aldehyde can react with amines to form imines (yellow color).
Prevention Protocol:
-
Storage: Store DMSO stocks at -20°C or -80°C.
-
Freshness: Prepare aqueous dilutions immediately before use.
-
Media: For long incubations (>24h), verify stability using LC-MS. If Schiff base formation is suspected, use amine-free buffers (PBS) for the initial drug pulse if experimental design allows.
Summary Decision Tree
Use this logic flow to select the correct solubilization method for your specific experiment.
Figure 2: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[1] Advanced Drug Delivery Reviews. [Link]
-
PubChem Compound Summary. (n.d.). Benzimidazole Properties and Derivatives. [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1-Methyl vs. 2-Methyl Benzodiazole-7-Carbaldehyde
This guide details the technical distinction between 1-methyl-1H-benzo[d]imidazole-7-carbaldehyde (N-methylated) and 2-methyl-1H-benzo[d]imidazole-7-carbaldehyde (C-methylated).
These two compounds are structural isomers (
Executive Summary & Structural Definitions
In drug discovery, correctly identifying the methylation site on the benzimidazole core is critical, as it dictates solubility, metabolic stability, and binding affinity.
-
1-Methyl Isomer (
-Methyl): The methyl group is attached to the Nitrogen at position 1. In the 7-carbaldehyde derivative, this places the methyl group in the peri-position relative to the aldehyde carbonyl, creating a significant steric and electronic interaction (the "Peri-Effect"). -
2-Methyl Isomer (
-Methyl): The methyl group is attached to the Carbon at position 2. The Nitrogen (N1) remains unsubstituted (N-H), or the tautomeric equilibrium exists. The methyl group is spatially distant from the 7-aldehyde group.
Quick Diagnostic Heuristic
| Feature | 1-Methyl Isomer ( | 2-Methyl Isomer ( |
| Methyl 1H NMR | Singlet, | Singlet, |
| NOE Signal | Strong enhancement of CHO proton | No enhancement of CHO proton |
| Exchangeable Proton | None | Broad singlet (N-H) ~12-13 ppm |
Spectroscopic Characterization
A. 1H NMR Spectroscopy (Primary Identification)
The chemical shift of the methyl protons is the most reliable discriminator.
1-Methyl Isomer (
-
Shift:
4.05 ppm (approximate, solvent-dependent). -
Multiplicity: Sharp Singlet.
-
Peri-Effect: Due to the proximity of the C7-Carbonyl oxygen, the N-Me signal may appear slightly more downfield than a standard 1-methylbenzimidazole (
3.8 ppm) due to the anisotropic deshielding cone of the carbonyl.
2-Methyl Isomer (
-
Shift:
2.65 ppm (approximate). -
Multiplicity: Sharp Singlet.
-
N-H Signal: If the sample is dry (DMSO-
), a broad singlet for the N-H proton will appear downfield ( > 12 ppm). This signal disappears upon shake.
B. NOESY/ROESY (The "Smoking Gun")
Nuclear Overhauser Effect spectroscopy provides spatial proof of structure.[1]
-
Experiment: Irradiate the Methyl singlet.
-
1-Methyl Result: You will observe a strong NOE correlation to the Aldehyde proton (
~10.0 ppm) and the H2 proton ( ~8.0 ppm). The proximity of the N1-Me and C7-CHO is unique to this isomer. -
2-Methyl Result: Irradiating the C2-Me will NOT show a correlation to the aldehyde. It may show a weak exchange-mediated correlation to the N-H proton or the aromatic protons at H4/H7 if diffusion allows, but the distinct "peri" correlation is absent.
C. 13C NMR Distinctions[1][2][3][4]
| Carbon Type | 1-Methyl Isomer | 2-Methyl Isomer |
| Methyl Carbon | ||
| C2 (N-C=N) |
Synthetic Origins & Impurity Context[5]
Understanding why you have these isomers helps in process control.
Pathway A: Alkylation of 7-Formylbenzimidazole
Reaction: 7-formylbenzimidazole + MeI (Base).
-
Major Product: Mixture of 1-methyl-7-formyl and 1-methyl-4-formyl (often confused).
-
Note: Direct alkylation rarely yields the 2-methyl isomer unless the starting material was 2-methyl-7-formylbenzimidazole.
-
Risk: The "1-methyl" and "3-methyl" (1,4-isomer) regioisomers are the common challenge here. The 1-methyl-7-formyl isomer is sterically hindered; the 1-methyl-4-formyl (often called "isomer 2" in lab notebooks) is sterically favored.
Pathway B: Cyclization of Diamines
Reaction: 3-formyl-1,2-phenylenediamine + Acetic Acid (or Orthoacetate).
-
Product: 2-methyl-7-formylbenzimidazole .
-
Mechanism: The methyl carbon comes from the acetic acid source, closing the ring at C2. This route exclusively yields the C-methyl (2-methyl) product.
Experimental Protocols
Protocol 1: NMR Discrimination Workflow
Objective: Definitively assign the isomer structure.
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
. (CDCl can be used, but DMSO is preferred to observe the N-H proton of the 2-methyl isomer). -
1H Acquisition:
-
Scan range: -2 to 14 ppm.
-
Delay (D1): > 2.0 seconds (ensure relaxation of aldehyde proton).
-
-
Analysis:
-
Check region 2.5 - 2.8 ppm : Presence implies 2-Methyl .
-
Check region 3.8 - 4.2 ppm : Presence implies 1-Methyl .
-
-
NOE Confirmation (If 1-Me is suspected):
-
Select the methyl peak at ~4.0 ppm for selective excitation (1D NOE) or run a standard 2D NOESY.
-
Look for cross-peak at ~10.0 ppm (Aldehyde).
-
Positive Cross-peak: Confirms 1-methyl-7-carbaldehyde.
-
Negative Cross-peak: Confirms 1-methyl-4-carbaldehyde (Regioisomer check).
-
Protocol 2: D2O Exchange Test
Objective: Confirm presence of free N-H (indicative of 2-methyl or unmethylated impurity).
-
Acquire standard 1H spectrum.[2]
-
Add 2 drops of
to the NMR tube. -
Shake vigorously and let settle for 2 minutes.
-
Re-acquire spectrum.
-
Result: Disappearance of a broad singlet >12 ppm confirms the compound exists as a free base (likely 2-methyl isomer or starting material), not the N-methylated product.
Logic Flow Diagram (Decision Tree)
Caption: Decision tree for distinguishing benzimidazole methylation isomers using NMR observables.
References
- Claramunt, R. M., et al. (2006). "The Structure of Benzimidazoles in the Solid State and in Solution." Beilstein Journal of Organic Chemistry.
-
Marinescu, M. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268.[3]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Standard reference for heterocyclic chemical shifts).
- Katritzky, A. R. (1998). Handbook of Heterocyclic Chemistry. Elsevier. (Definitive guide on benzimidazole reactivity and tautomerism).
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Detecting Impurities in 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde
This guide provides an in-depth comparison of a fully validated HPLC method versus a non-validated approach for the critical task of impurity profiling of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures the reliability, accuracy, and precision of results, which is a non-negotiable requirement in pharmaceutical development. This document will walk through the validation process, supported by experimental data, to illustrate the tangible benefits of a robustly validated analytical procedure.
The compound of interest, 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde, is a heterocyclic aldehyde with potential applications in medicinal chemistry. The presence of impurities, which can arise from the synthesis process or degradation, can significantly impact its efficacy and safety. Therefore, a reliable analytical method for impurity detection is crucial.
The Importance of a Validated HPLC Method
This guide will compare two hypothetical HPLC methods for the analysis of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde:
-
Method A: The Validated Method. A gradient reversed-phase HPLC (RP-HPLC) method developed and validated according to ICH Q2(R1) guidelines.
-
Method B: The Non-Validated Method. An isocratic HPLC method with limited characterization, representing a common scenario in early-stage research where validation is often overlooked.
Proposed HPLC Method for Impurity Profiling
A reversed-phase HPLC method is a suitable starting point for the analysis of the moderately polar 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde.[5] A C18 column is a versatile choice for this type of compound.[5]
Chromatographic Conditions (Method A)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-20 min: 80% B, 20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
The Validation Journey: A Head-to-Head Comparison
The following sections will detail the validation parameters for Method A, presenting hypothetical data to illustrate the process. This will be contrasted with the performance of the non-validated Method B.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] To demonstrate specificity, forced degradation studies are performed as recommended by ICH guideline Q1A(R2).[6][7][8]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of the sample in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the sample in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept at 105 °C for 48 hours.
-
Photolytic Degradation: The sample was exposed to UV light (254 nm) and visible light for 7 days.
Results and Comparison:
| Condition | Method A (Validated) | Method B (Non-Validated) |
| Acid Hydrolysis | Good resolution between the main peak and degradation products. | Co-elution of a major degradant with the main peak. |
| Base Hydrolysis | Baseline separation of all degradants. | Poor peak shape for the main peak. |
| Oxidative Degradation | Complete separation of the main peak and multiple degradants. | Several small degradant peaks are not resolved from the baseline noise. |
| Thermal Degradation | No significant degradation observed. | Apparent decrease in the main peak area, but no visible degradant peaks. |
| Photolytic Degradation | A distinct peak for a photodegradant is observed and resolved. | A broad, poorly defined peak appears on the tail of the main peak. |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
A series of solutions of 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde were prepared in the range of 0.1 to 10 µg/mL. Each solution was injected in triplicate.
Data and Comparison:
| Parameter | Method A (Validated) | Method B (Non-Validated) |
| Range | 0.1 - 10 µg/mL | 1 - 5 µg/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.9912 |
| Y-intercept | Close to zero | Significant non-zero intercept |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol for Accuracy:
A known amount of the main compound was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the spiked analyte was calculated.
Data and Comparison:
| Spiked Level | Method A (% Recovery ± %RSD) | Method B (% Recovery ± %RSD) |
| 80% | 99.5 ± 0.8% | 92.1 ± 3.5% |
| 100% | 100.2 ± 0.5% | 108.5 ± 4.2% |
| 120% | 99.8 ± 0.7% | 95.3 ± 3.9% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on two different days by two different analysts.
Data and Comparison:
| Parameter | Method A (%RSD) | Method B (%RSD) |
| Repeatability | < 1.0% | < 5.0% |
| Intermediate Precision | < 2.0% | < 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Data and Comparison:
| Parameter | Method A | Method B |
| LOD | 0.03 µg/mL | 0.5 µg/mL |
| LOQ | 0.1 µg/mL | 1.5 µg/mL |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol for Robustness:
Small changes were made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Results and Comparison:
Method A showed no significant changes in resolution or peak area with these variations, with the %RSD of the results remaining below 2%. Method B, however, showed significant shifts in retention times and a loss of resolution between the main peak and an impurity when the mobile phase composition was altered, indicating its lack of robustness.
Visualizing the Workflow
A systematic approach is essential for successful HPLC method validation.
Caption: A logical workflow for HPLC analytical method validation.
Interrelationship of Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of the analytical method.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ajpaonline.com [ajpaonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. onyxipca.com [onyxipca.com]
A Comparative Guide to the Reactivity of 7- vs. 4-Carbaldehyde-2,1,3-Benzothiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone, prized for its inherent electron-deficient character and rigid, planar structure. This heterocycle is a key building block in the design of novel therapeutics, advanced fluorescent probes, and high-performance organic electronics. The strategic placement of functional groups on the BTD core is paramount for tuning its physicochemical properties and biological activity. Among the various derivatives, the isomeric benzothiadiazole carbaldehydes, specifically the 7- and 4-carbaldehyde isomers, present a subtle yet critical choice for synthetic chemists. Their differing reactivity profiles, governed by nuanced electronic and steric effects, can significantly impact reaction outcomes and the ultimate performance of the target molecules.
This technical guide offers an in-depth comparison of the reactivity of 7-carbaldehyde-2,1,3-benzothiadiazole and its 4-carbaldehyde counterpart. We will delve into the underlying principles that dictate their chemical behavior, provide detailed experimental protocols for their synthesis and a key comparative reaction, and present a framework for researchers to make informed decisions in their synthetic endeavors.
The Electronic and Steric Landscape of the Benzothiadiazole Core
The reactivity of a substituent on the benzothiadiazole ring is intrinsically linked to the electronic nature of the heterocyclic system. The fused thiadiazole ring is strongly electron-withdrawing, which deactivates the attached benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic attack.[1] This electron-withdrawing effect is not uniform across the 4, 5, 6, and 7 positions.
The 4- and 7-positions of the benzothiadiazole ring are electronically distinct from the 5- and 6-positions and are more susceptible to nucleophilic substitution when appropriately functionalized, for instance, with a halogen.[1] The nitrogen atoms in the thiadiazole ring exert a significant influence on the adjacent 4- and 7-positions through their inductive and mesomeric effects.
4-Carbaldehyde-2,1,3-benzothiadiazole: In this isomer, the aldehyde group is situated ortho to one of the nitrogen atoms of the thiadiazole ring. This proximity leads to a more direct electronic communication between the electron-withdrawing thiadiazole and the aldehyde functionality. This is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the proximity of the thiadiazole ring may also introduce a degree of steric hindrance for bulky nucleophiles.
7-Carbaldehyde-2,1,3-benzothiadiazole: While still influenced by the overall electron-deficient nature of the BTD core, the aldehyde group at the 7-position is electronically and sterically differentiated from the 4-position. The spatial arrangement relative to the thiadiazole ring is different, which can lead to a subtle but meaningful alteration in the carbonyl group's reactivity.
Comparative Reactivity in Nucleophilic Additions: A Predictive Analysis
Direct, side-by-side experimental comparisons of the reactivity of these two isomers are not extensively documented in the peer-reviewed literature. However, based on fundamental principles of organic chemistry, we can predict their relative behavior in common aldehyde reactions such as the Knoevenagel condensation and the Wittig reaction.
Electrophilicity of the Carbonyl Carbon
The primary determinant of reactivity in nucleophilic additions to aldehydes is the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more readily it will react with a nucleophile.
-
Prediction: The 4-carbaldehyde isomer is predicted to be more reactive towards nucleophiles than the 7-carbaldehyde isomer. The closer proximity of the aldehyde group to the electron-withdrawing nitrogen atom of the thiadiazole ring in the 4-position is expected to result in a more electrophilic carbonyl carbon compared to the 7-position.
This prediction can be experimentally verified by comparing the ¹³C NMR chemical shifts of the carbonyl carbons of the two isomers. A more downfield chemical shift for the carbonyl carbon of the 4-carbaldehyde isomer would support the hypothesis of greater electrophilicity.[2]
Steric Considerations
Steric hindrance can play a significant role in modulating reactivity, particularly with bulky nucleophiles.[3][4]
-
Prediction: The 4-carbaldehyde isomer may exhibit slightly greater steric hindrance to the approaching nucleophile due to the adjacent thiadiazole ring. However, for many common nucleophiles, this effect is likely to be secondary to the electronic activation. For very bulky nucleophiles or in reactions with sterically demanding transition states, the 7-carbaldehyde isomer might show a competitive or even faster reaction rate.
The interplay between electronic activation and steric hindrance is a key consideration and may lead to different reactivity trends depending on the specific reaction conditions and the nature of the nucleophile.
Experimental Protocols
To facilitate further research and provide a practical framework for comparing these isomers, we provide detailed synthetic protocols and a standardized method for evaluating their relative reactivity.
Synthesis of 4-Carbaldehyde-2,1,3-benzothiadiazole
The synthesis of 4-formyl-BTD (54) has been described and can be achieved from 4-methyl-2,1,3-benzothiadiazole (51) via radical bromination followed by reaction with either the lithium salt of 2-nitropropane or formic acid.[5]
Step 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole (51)
-
This starting material can be prepared from 3-methyl-o-phenylenediamine and thionyl chloride.
Step 2: Radical Bromination of 4-Methyl-2,1,3-benzothiadiazole (51)
-
Dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).
-
Reflux the mixture under inert atmosphere with irradiation from a light source (e.g., a 250W lamp) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield a mixture of 4-(bromomethyl)- (52) and 4-(dibromomethyl)-2,1,3-benzothiadiazole (53).
Step 3: Conversion to 4-Carbaldehyde-2,1,3-benzothiadiazole (54)
-
Method A (from 52): React the crude 4-(bromomethyl)-2,1,3-benzothiadiazole with the lithium salt of 2-nitropropane (LiCMe₂NO₂) to generate the aldehyde.
-
Method B (from 53): Treat the crude 4-(dibromomethyl)-2,1,3-benzothiadiazole with formic acid.
Proposed Synthesis of 7-Carbaldehyde-2,1,3-benzothiadiazole
A direct synthesis for the 7-carbaldehyde isomer is less commonly reported. A plausible route would mirror the synthesis of the 4-isomer, starting from 3-methyl-p-phenylenediamine to generate the corresponding 7-methyl-2,1,3-benzothiadiazole, followed by a similar bromination and conversion sequence. Alternatively, a more modern approach could involve the regioselective functionalization of the BTD core. For instance, regioselective C-H borylation could be employed to introduce a boryl group at the 7-position, which can then be converted to the aldehyde.[6]
Comparative Reactivity Study: Knoevenagel Condensation
The Knoevenagel condensation is an excellent choice for a comparative reactivity study due to its well-understood mechanism and the typically straightforward monitoring of product formation.[7][8]
Standardized Protocol:
-
In two separate, identical reaction vessels, dissolve 4-carbaldehyde-2,1,3-benzothiadiazole (0.1 mmol) and 7-carbaldehyde-2,1,3-benzothiadiazole (0.1 mmol) in ethanol (2 mL).
-
To each vessel, add malononitrile (0.1 mmol) and a catalytic amount of a weak base, such as piperidine (0.01 mmol).
-
Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for analysis by high-performance liquid chromatography (HPLC) or ¹H NMR spectroscopy.
-
Compare the reaction rates by observing the disappearance of the starting aldehyde and the appearance of the Knoevenagel condensation product. The reaction that reaches completion first or shows a higher conversion at a given time point is the more reactive isomer under these conditions.
Data Presentation and Visualization
Predicted Reactivity Summary
| Property | 4-Carbaldehyde-2,1,3-benzothiadiazole | 7-Carbaldehyde-2,1,3-benzothiadiazole | Rationale |
| Carbonyl Carbon Electrophilicity | Higher | Lower | Proximity to the electron-withdrawing thiadiazole ring enhances the partial positive charge on the carbonyl carbon. |
| Steric Hindrance | Potentially Higher | Lower | The adjacent thiadiazole ring may present some steric bulk to incoming nucleophiles. |
| Predicted Reactivity (Small Nucleophiles) | Higher | Lower | Electronic effects are likely to dominate over steric effects for smaller nucleophiles. |
| Predicted Reactivity (Bulky Nucleophiles) | Potentially Lower | Potentially Higher | Steric hindrance may become the rate-limiting factor with larger nucleophiles. |
Structures of Isomeric Benzothiadiazole Carbaldehydes
Caption: Chemical structures of 4- and 7-carbaldehyde-2,1,3-benzothiadiazole.
Note: The DOT script above is a template. Actual images of the chemical structures would be required for rendering.
Knoevenagel Condensation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde
Executive Safety Summary
Compound: 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde Hazard Class: Irritant / Potential Sensitizer (Read-across methodology applied from 1-methylbenzimidazole-2-carbaldehyde and general benzimidazole pharmacophores).
Handling this compound requires a "Universal Precaution" approach. While the benzimidazole core is a common pharmacophore in drug discovery (often exhibiting biological activity), the aldehyde moiety at the 7-position introduces specific chemical reactivity risks—primarily electrophilic attack on biological amines (proteins/DNA), leading to potential skin sensitization and mucous membrane irritation.
Immediate Action Required:
-
Engineering Control: All open handling must occur within a certified chemical fume hood.
-
Skin Protection: Double-gloving strategy is mandatory for solution-phase handling.
-
Respiratory: N95/P100 backup required only if engineering controls fail or during spill cleanup.
Risk Assessment & Hazard Profiling
Scientific Rationale: The safety profile below is derived from Structural Activity Relationship (SAR) analysis of the benzimidazole class.
| Hazard Category | GHS Classification (Predicted) | Mechanism of Action |
| Acute Toxicity | H302 (Harmful if swallowed) | Benzimidazoles are bioactive antimetabolites; systemic absorption must be prevented. |
| Skin Corrosion/Irritation | H315 (Causes skin irritation) | Aldehyde group reactivity with keratin/dermal proteins. |
| Eye Damage | H319 (Causes serious eye irritation) | Direct chemical insult to corneal epithelium. |
| Sensitization | H317 (May cause allergic skin reaction) | Formation of Schiff bases with hapten-carrier proteins (immunological trigger). |
| STOT-SE | H335 (Respiratory irritation) | Inhalation of dust/vapor irritates the upper respiratory tract. |
PPE Selection Matrix
Trust Protocol: Do not rely on a single glove type.[1] Solvent carrier compatibility dictates protection, not just the solute.
A. Hand Protection (Glove Logic)
| State of Matter | Primary Glove Material | Thickness (min) | Breakthrough Time | Operational Context |
| Dry Solid | Nitrile (Disposable) | 0.11 mm (4-5 mil) | > 480 min (Solid) | Weighing, transferring powder. Change every 60 mins. |
| Solution (Methanol/EtOH) | Nitrile (Double Layer) | 0.11 mm x 2 | ~30-60 min | Standard synthesis/purification. Change immediately upon splash. |
| Solution (DCM/Chloroform) | Laminate (Silver Shield) | Multi-layer | > 240 min | Halogenated solvents permeate nitrile in <2 mins. Mandatory for extraction. |
| Solution (DMF/DMSO) | Butyl Rubber or Nitrile (Heavy) | 0.3 mm | > 480 min | Polar aprotic solvents carry solutes through skin rapidly. |
B. Body & Eye Defense[2][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent) are superior to safety glasses. The fine electrostatic dust of benzimidazole aldehydes can bypass side shields.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to static generation which disperses the aldehyde powder.
Operational Workflow: Step-by-Step
Expertise Insight: The critical failure point in handling aldehydes is the "static cling" during weighing.
Phase 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun inside the fume hood. Benzimidazoles are often fluffy, electrostatic solids.
-
Double-Glove: Don two pairs of nitrile gloves. Tape the inner pair to your lab coat sleeve to prevent wrist exposure.
Phase 2: Weighing & Transfer
-
Taring: Tare the vial with the cap on to avoid drift from draft.
-
Transfer: Use a disposable anti-static spatula.
-
Solvation: If possible, add the solvent to the solid in the hood immediately to lock down the dust.
-
Note: If using DCM (Dichloromethane), place the vial on a secondary tray. DCM creeps over glass joints; if it touches your nitrile glove, the barrier is compromised instantly.
-
Phase 3: Cleanup
-
Wipe Down: Wipe the balance area with a methanol-dampened tissue (solubilizes the organic residue better than water).
-
Doffing: Remove outer gloves inside the hood. Dispose of them as solid chemical waste.
Visualization: Decision Logic & Workflow
Figure 1: PPE Decision Tree (Solvent-Dependent)
Caption: Logic flow for selecting glove material based on the carrier solvent state.
Figure 2: Emergency Response Protocol
Caption: Immediate actions for spill or exposure events.
Disposal & Waste Management
Protocol: Do not dispose of down the drain. This compound is toxic to aquatic life (Category 2/3 predicted for benzimidazoles).
-
Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bag (labeled: Toxic/Irritant Organic Solid).
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in Acetone/Methanol/DMSO.
-
Quenching (Optional): For large quantities (>10g), treat with mild aqueous sodium bisulfite to form the bisulfite adduct (reducing aldehyde reactivity) before disposal, though direct incineration via waste vendor is preferred.
-
References
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (Isomer Analog Safety Profile). National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
ECHA. (n.d.). C&L Inventory: Benzimidazole. European Chemicals Agency. Retrieved February 25, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
